molecular formula C8H7NO5 B016876 2-Methoxy-4-nitrobenzoic acid CAS No. 2597-56-0

2-Methoxy-4-nitrobenzoic acid

Cat. No.: B016876
CAS No.: 2597-56-0
M. Wt: 197.14 g/mol
InChI Key: KPJXEWJRJKEOCD-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzoic acid is an alkoxybenzoic acid derivative. It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide and characterized by 1H and 13C-NMR spectra.

Scientific Research Applications

  • Synthesis of Cardiotonic Drugs

    A study developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).

  • Alkaline Hydrolysis of Ethyl Benzoate

    Research highlighted the impact of a nitro-group at the 4-position on the rate of alkaline hydrolysis of ethyl benzoate (Iskander, Tewfik, & Wasif, 1966).

  • Reduction of Nitro Groups

    The reduction of nitro groups in 2-methoxy-5-nitrobenzoic acid was studied, with findings suitable for industrial production and laboratory preparation (Song, 2011).

  • Perkin Cyclization

    The Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids produces various compounds, with potential applications in organic chemistry (Kowalewska & Kwiecień, 2008).

  • Biological Applications

    A water-soluble aromatic disulfide derived from benzoic acid has applications in determining sulfhydryl groups in biological materials (Ellman, 1959).

  • Antibacterial Activity

    The synthesis of 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one showed promising antibacterial activity against various strains (Havaldar, Bhise, & Burudkar, 2004).

  • Electronic Applications

    Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, suggesting uses in high-power electronics (Amarnath & Palaniappan, 2005).

  • Dye Synthesis

    N-(4-methoxy-3-nitrobenzoyl) melamines were used to synthesize acid dyes, tested for dyeing abilities on cotton and rayon (Kitajima, Kadoya, Maeda, & Oshima, 1970).

  • Agricultural Impact

    Substituted benzoic acids, including derivatives, can induce chlorosis in young plant tissues, affecting iron content and pigmentation (Dimmock, 1967).

  • Pharmaceutical Research

    The synthesis of isomeric methoxy derivatives of certain compounds showed potential applications in pharmaceutical research (Sukhomlinov & Maksimets, 1965).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

2-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJXEWJRJKEOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180636
Record name 4-Nitro-o-anisic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-56-0
Record name 2-Methoxy-4-nitrobenzoic acid
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Record name 4-Nitro-o-anisic acid
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Record name 2597-56-0
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Record name 4-Nitro-o-anisic acid
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Record name 4-nitro-o-anisic acid
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Record name 4-NITRO-O-ANISIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methoxy-4-nitrobenzoic acid in the development of the xanthine oxidase probes?

A1: In this study, this compound serves as a linker molecule. It bridges the water-soluble zinc porphyrin derivative (the luminescent reporter) and a simplified substrate analog, isonicotinic acid, to create the complete probe molecule []. The nitro group on the linker allows for further chemical modification and attachment of the substrate analog.

Q2: Why is the presence of an intramolecular hydrogen bond in the linker structure significant?

A2: The research highlights the presence of an intramolecular hydrogen bond between the amide proton and the methoxy oxygen on the this compound linker []. While the exact impact on XO binding isn't fully elucidated in the paper, such intramolecular interactions can influence the molecule's overall conformation and rigidity. This can potentially impact how the probe interacts with the XO enzyme's active site.

Q3: What are the advantages of using a luminescent probe to study xanthine oxidase?

A3: Luminescent probes offer a sensitive and direct way to study enzyme activity. The probe described in the research exhibits changes in its luminescence properties upon binding to XO []. This allows researchers to:

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